molecular formula C6H12O3 B1381456 Butoxy-D9-acetic acid CAS No. 669720-55-2

Butoxy-D9-acetic acid

Cat. No. B1381456
CAS RN: 669720-55-2
M. Wt: 141.21 g/mol
InChI Key: AJQOASGWDCBKCJ-YNSOAAEFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butoxy-D9-acetic acid, also known as 2-Butoxyacetic acid, is a compound with the formula CD3CD2CD2CD2OCH2COOH . It has an isotopic enrichment of 99 atom % D .


Molecular Structure Analysis

The molecular formula of Butoxy-D9-acetic acid is C6H3D9O3 . It has a molecular weight of 141.21 .


Physical And Chemical Properties Analysis

Butoxy-D9-acetic acid has a molecular weight of 141.21 . It is corrosive and should be stored at room temperature . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis of New Precursors of Titania

Butoxy-D9-acetic acid can be used in the synthesis of new precursors of titania. Reactions of Ti (OBu s) 4 and Ti (OBu n) 4 with chloroacetic acids (mono-, di-, and tri-) were carried out in toluene in 1:1 and 1:2 molar ratios at room temperature to generate these new precursors .

Structural Characterization of Titanium Butoxides

Butoxy-D9-acetic acid plays a role in the structural characterization of titanium butoxides. These modified alkoxides/oxo-alkoxides were characterized by spectroscopic methods .

Gas Chromatographic-Mass Spectrometric Determination

Butoxy-D9-acetic acid can be used as an internal standard for the gas chromatographic-mass spectrometric determination of 2-butoxyacetic acid, a human metabolite of 2-butoxyethanol .

Synthesis of 2-(3-methylbutoxy)acetic Acid

Butoxy-D9-acetic acid can be synthesized and mixed with 2-butoxyacetic acid, and separated by capillary gas chromatography .

Biological Monitoring

Butoxy-D9-acetic acid can be used in biological monitoring to assess exposure through the skin. 2-Butoxyacetic acid (BAA) is the major metabolite of butoxyethanol and is responsible for the hemolysis of red blood cells .

Research and Experimental Use

Butoxy-D9-acetic acid is offered for experimental and research use . It can be used in various scientific experiments to understand its properties and potential applications.

Safety and Hazards

Butoxy-D9-acetic acid is corrosive . It should be handled with care, using appropriate personal protective equipment .

properties

IUPAC Name

2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-2-3-4-9-5-6(7)8/h2-5H2,1H3,(H,7,8)/i1D3,2D2,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQOASGWDCBKCJ-YNSOAAEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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